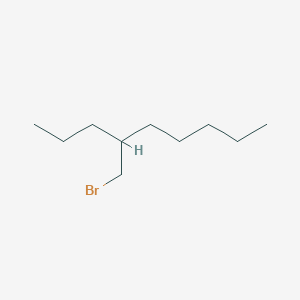

4-(Bromomethyl)nonane

Description

Significance of Alkyl Bromides as Synthetic Intermediates

Alkyl halides, in general, are fundamental building blocks in organic synthesis due to the carbon-halogen bond's polarity, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. patsnap.comfreechemistryonline.com This reactivity makes them ideal substrates for a wide array of transformations, most notably nucleophilic substitution reactions (SN1 and SN2) and elimination reactions. patsnap.com The bromine atom in alkyl bromides is a particularly effective leaving group, striking a balance between reactivity and stability, making these compounds more reactive than alkyl chlorides but less prone to degradation than alkyl iodides. vedantu.com This property allows for the facile introduction of a wide range of functional groups, enabling the construction of more complex molecular architectures. Furthermore, alkyl bromides are precursors for the formation of Grignard reagents and other organometallic compounds, which are indispensable for creating new carbon-carbon bonds. patsnap.com

Unique Challenges and Opportunities of Branched Primary Alkyl Bromides

The introduction of branching in the alkyl chain, particularly at the carbon atom adjacent to the one bearing the bromine (the β-carbon), as is the case in 4-(bromomethyl)nonane, introduces significant steric hindrance. masterorganicchemistry.comlibretexts.org This steric bulk dramatically influences the compound's reactivity. For instance, branched primary alkyl bromides, such as neopentyl halides, are notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.comspcmc.ac.infiveable.me The bulky groups obstruct the backside attack required for the SN2 mechanism, leading to exceptionally slow reaction rates. masterorganicchemistry.comunizin.org In some cases, the reaction rate for a branched primary alkyl halide can be up to 100,000 times slower than that of a comparable straight-chain isomer. masterorganicchemistry.com

This challenge, however, opens up unique opportunities. The suppression of the SN2 pathway can allow for other, typically less favorable, reaction pathways to occur. While primary alkyl halides are generally poor substrates for unimolecular nucleophilic substitution (SN1) reactions due to the instability of the corresponding primary carbocation, significant branching can, under certain conditions, favor this mechanism through rearrangement to a more stable carbocation. fiveable.me This provides a level of selectivity in synthetic design that is not achievable with unbranched analogues. Elimination reactions can also become more prominent, depending on the reaction conditions and the strength of the base used. freechemistryonline.com

Contextualization of this compound within Aliphatic Bromoalkane Chemistry

This compound, with its C10H21Br molecular formula, is a representative example of a branched primary alkyl bromide. nih.gov Its structure features a nonane (B91170) backbone with a bromomethyl group at the 4-position. This branching pattern places it in the category of sterically hindered alkyl halides.

The physical properties of this compound are influenced by its molecular weight and branching. Generally, for a given halogen, the boiling point of alkyl halides increases with molecular mass. vedantu.comthefactfactor.com However, branching tends to lower the boiling point compared to a straight-chain isomer because the molecule becomes more spherical, leading to weaker intermolecular forces. freechemistryonline.comthefactfactor.comuobasrah.edu.iq Like other alkyl halides, it is expected to be soluble in organic solvents but sparingly soluble in water due to its inability to form significant hydrogen bonds. patsnap.comthefactfactor.comuobasrah.edu.iq

From a reactivity perspective, this compound is anticipated to exhibit the characteristic behavior of a sterically hindered primary alkyl bromide. Nucleophilic substitution via an SN2 mechanism is expected to be significantly retarded. libretexts.orgmsu.edu Consequently, forcing conditions or alternative synthetic strategies would likely be required to achieve substitution at the primary carbon. The synthesis of this compound would typically proceed from the corresponding alcohol, 4-(hydroxymethyl)nonane, through reaction with a brominating agent such as phosphorus tribromide or a mixture of hydrobromic acid and a dehydrating agent. tandfonline.comorganic-chemistry.org A general method for synthesizing branched long-chain primary alkyl bromides involves the conversion of a corresponding alcohol using carbon tetrabromide and triphenylphosphine. tandfonline.com

Below is a table summarizing the key properties of this compound and a related compound.

| Property | This compound | 4-(Bromomethyl)-6-methylnonane |

| CAS Number | 1497343-76-6 cymitquimica.comcymitquimica.comsigmaaldrich.comaksci.comsigmaaldrich.com | 1490715-51-9 chemscene.com |

| Molecular Formula | C10H21Br nih.govcymitquimica.com | C11H23Br chemscene.com |

| Molecular Weight | 221.18 g/mol nih.govaksci.com | 235.20 g/mol chemscene.com |

| IUPAC Name | This compound nih.govsigmaaldrich.com | 4-(Bromomethyl)-6-methylnonane chemscene.com |

| Synonyms | 1-bromo-2-propylheptane nih.gov | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-3-5-6-8-10(9-11)7-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNURUMLOCADGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromomethyl Nonane and Analogous Structures

Strategies for Regioselective Bromination in Non-Activated Alkanes

Direct bromination of an alkane like decane to selectively produce 4-(bromomethyl)nonane is a significant chemical challenge. Alkanes are generally unreactive due to the non-polar nature of their C-H bonds and the absence of functional groups that could serve as reaction sites unacademy.combyjus.com.

Free-radical halogenation is a classic method for functionalizing alkanes byjus.com. This reaction typically occurs in the presence of UV light or heat and proceeds via a radical chain mechanism wikipedia.orgucalgary.ca.

The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or UV light, generating two bromine radicals (Br•) ucalgary.calibretexts.org.

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming a molecule of hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to yield the alkyl bromide product and a new bromine radical, which continues the chain reaction byjus.comucalgary.calibretexts.org.

Termination: The chain reaction concludes when radicals combine with each other in various ways, for instance, by the coupling of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical ucalgary.calibretexts.org.

A significant drawback of free-radical halogenation is its poor selectivity, especially in alkanes with multiple types of C-H bonds byjus.com. The reactivity order for hydrogen abstraction generally follows the stability of the resulting alkyl radical: tertiary > secondary > primary ucalgary.ca. While bromination is generally more selective than chlorination, applying this method to a linear alkane like decane would result in a statistical mixture of all possible isomeric bromodecanes, making it unsuitable for the targeted synthesis of this compound wikipedia.orgucalgary.ca.

To overcome the inherent lack of selectivity in radical halogenation, modern synthetic chemistry has developed directed C–H functionalization methods. These strategies employ directing groups that position a reactive intermediate at a specific C–H bond within the molecule, enabling highly regioselective halogenation.

One approach involves the use of a directing group, such as an N-methyl sulfamate, which can guide bromination to a specific carbon atom. For instance, a method has been described that uses Rh₂(oct)₄ as a catalyst with a mixture of sodium bromide (NaBr) and sodium hypochlorite (NaOCl) to achieve highly selective bromination at the γ-carbon relative to the directing group nih.gov. Mechanistic studies suggest these reactions may proceed through a radical chain process nih.gov.

Another strategy involves visible-light-mediated bromination using N-bromoamides. These reagents have shown the ability to favor secondary C–H bonds over more reactive tertiary C–H bonds, a selectivity that is uncommon in typical free-radical reactions researchgate.netacs.org. By selecting an appropriate N-bromoamide, it is possible to influence the site of bromination on a complex alkane chain researchgate.netacs.org. These advanced methods offer a predictable pathway for C–H bond halogenation, which is essential for synthesizing specific isomers like this compound nih.gov.

Conversion of Hydroxyl Groups to Bromides

A more common and controlled method for synthesizing this compound involves the conversion of the corresponding alcohol, (nonan-4-yl)methanol. This approach relies on well-established substitution reactions where the hydroxyl group is transformed into a good leaving group and subsequently displaced by a bromide nucleophile.

Phosphorus-based reagents are widely used for the efficient conversion of primary and secondary alcohols to alkyl bromides byjus.comlibretexts.orgwikipedia.org.

Phosphorus Tribromide (PBr₃) PBr₃ is a highly effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides byjus.comchemistrysteps.com. The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom. The oxygen atom of the alcohol attacks the PBr₃, displacing a bromide ion and forming a protonated phosphite ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group via an Sₙ2 mechanism byjus.commasterorganicchemistry.comorgosolver.com. This backside attack results in an inversion of configuration if the carbon center is chiral byjus.comchemistrysteps.comcommonorganicchemistry.com. A key advantage of using PBr₃ over hydrobromic acid is that it generally avoids carbocation rearrangements, leading to cleaner products libretexts.orgwikipedia.orgmasterorganicchemistry.com.

Appel Reaction (PPh₃-CBr₄) The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄) commonorganicchemistry.comorganic-chemistry.org. The reaction begins with the activation of triphenylphosphine by CBr₄ to form a phosphonium salt intermediate. The alcohol then reacts with this intermediate, leading to the formation of an oxyphosphonium species, which converts the hydroxyl group into an excellent leaving group. A bromide ion then displaces this group in an Sₙ2 reaction, yielding the alkyl bromide, triphenylphosphine oxide, and bromoform orgosolver.comnrochemistry.com. Similar to the PBr₃ reaction, the Appel reaction proceeds with an inversion of stereochemistry at the reacting carbon center and is effective for primary and secondary alcohols commonorganicchemistry.comorgosolver.comnrochemistry.com.

| Reagent System | Mechanism | Stereochemistry | Typical Substrates | Byproducts | Advantages |

|---|---|---|---|---|---|

| PBr₃ (Phosphorus Tribromide) | Sₙ2 | Inversion | Primary and Secondary Alcohols byjus.comchemistrysteps.com | H₃PO₃, HBr | High yields, avoids carbocation rearrangements byjus.comwikipedia.org |

| PPh₃ / CBr₄ (Appel Reaction) | Sₙ2 | Inversion commonorganicchemistry.comnrochemistry.com | Primary and Secondary Alcohols nrochemistry.com | Ph₃P=O (Triphenylphosphine oxide), CHBr₃ (Bromoform) | Mild reaction conditions, high yields organic-chemistry.org |

Recent research has shown that substoichiometric amounts of thiourea can effectively mediate the halogenation of a wide range of alcohols under mild conditions organic-chemistry.org. In these reactions, thiourea acts as a catalyst. In the absence of thiourea, oxidation of the alcohol may be observed, while an excess of thiourea can lead to the recovery of the starting alcohol organic-chemistry.org. This methodology is efficient for primary, secondary, and tertiary alcohols and is compatible with various functional groups, offering a versatile alternative for the synthesis of alkyl bromides organic-chemistry.org.

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and can also function as reagents in chemical synthesis researchgate.netresearchgate.net. Halide-based ionic liquids, particularly those based on imidazolium or pyridinium cations, have been successfully employed for the conversion of alcohols to alkyl bromides organic-chemistry.orgresearchgate.netmdma.ch.

In these systems, the ionic liquid can serve as both the solvent and the bromide source. The conversion is typically facilitated by the addition of a Brønsted acid, such as p-toluenesulfonic acid or sulfuric acid researchgate.netmdma.ch. The proposed mechanism involves the protonation of the alcohol's hydroxyl group by the acid, followed by a nucleophilic attack by the halide anion from the ionic liquid mdma.ch. These methods often offer advantages such as simplified product isolation, reduced reaction times, and the potential for recycling the ionic liquid organic-chemistry.orgresearchgate.netmdma.ch.

| Alcohol Substrate | Ionic Liquid/Reagent | Acid | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Butan-1-ol | [1-n-B-4Mpyr]Br | p-TsOH | 100 | 5.0 | 100 |

| Pent-2-ol | [1-n-B-4Mpyr]Br | p-TsOH | 120 | 7.0 | 100 |

| Cyclohexanol | [1-n-B-4Mpyr]Br | p-TsOH | 140 | 5.0 | 100 |

| Octan-1-ol | [1-n-B-4Mpyr]Br | p-TsOH | 140 | 2.5 | 100 |

| n-Butanol | [bmim]Br | H₂SO₄ | Room Temp | 24 | ~100 |

Note: [1-n-B-4Mpyr]Br = 1-n-Butyl-4-methylpyridinium bromide; [bmim]Br = 1-n-butyl-3-methylimidazolium bromide; p-TsOH = p-Toluenesulfonic acid.

Olefin Functionalization via Hydrobromination and Chain Walking

The synthesis of specific constitutional isomers of alkyl halides, such as this compound, from readily available olefin feedstocks presents a significant challenge in organic chemistry. Traditional methods for the hydrohalogenation of alkenes often yield mixtures of products, governed by the inherent electronic and steric properties of the substrate. However, advanced methodologies leveraging catalytic "chain walking" or remote functionalization have emerged as powerful tools to overcome these limitations, enabling the formation of linear alkyl halides from internal olefins.

Catalytic Remote Hydrohalogenation

Catalytic remote hydrohalogenation represents a sophisticated strategy for the regioselective synthesis of primary alkyl halides from internal or terminal alkenes. nih.gov This process circumvents the limitations of classical hydrohalogenation reactions which typically produce branched alkyl halides. nih.gov A key feature of this methodology is the use of a transition metal catalyst, commonly palladium, that can isomerize the position of the double bond along the alkyl chain in a process known as "chain walking" or migratory hydrofunctionalization. researchgate.netacs.org

The general mechanism involves the generation of a metal hydride species which undergoes migratory insertion into the alkene. The resulting metal-alkyl intermediate can then undergo a series of reversible β-hydride elimination and re-insertion steps, effectively moving the metal center along the carbon backbone. nju.edu.cn This "walking" process continues until the metal reaches the sterically least hindered terminal position, where the functionalization, in this case, halogenation, occurs. This thermodynamically driven process selectively yields the primary alkyl halide. nih.gov

The success of this remote functionalization is highly dependent on the design of the ligand coordinated to the metal center. Engineered pyridine-oxazoline (Pyox) ligands, particularly those featuring a hydroxyl group, have been shown to be essential for achieving high chemo- and regioselectivity in palladium-catalyzed remote oxidative halogenation. nih.govresearchgate.net This approach is robust enough to be effective even with mixtures of alkene isomers, making it a valuable tool for utilizing inexpensive industrial feedstocks. nih.govthieme.de

Table 1: Key Features of Palladium-Catalyzed Remote Hydrohalogenation

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Palladium catalyst with engineered pyridine-oxazoline (Pyox) ligands. | nih.govresearchgate.net |

| Mechanism | Involves migratory insertion, "chain walking" via β-hydride elimination/re-insertion, and terminal functionalization. | acs.orgnju.edu.cn |

| Substrate Scope | Effective for both terminal and internal alkenes, including mixtures of isomers. | nih.gov |

| Product Selectivity | High regioselectivity for the formation of linear, primary alkyl halides. | nih.govthieme.de |

| Significance | Enables the synthesis of high-value linear alkyl halides from inexpensive and complex olefin feedstocks. | researchgate.net |

Multicomponent Reactions Incorporating Bromomethyl Moieties

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates structural features from each of the reactants. nih.govrsc.org This approach is highly valued in modern organic synthesis due to its high atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. nih.govresearchgate.net The incorporation of alkyl bromides or molecules containing bromomethyl groups into MCRs provides a direct route to complex structures bearing this versatile functional handle.

For instance, MCRs have been designed that utilize functionalized starting materials like 4-bromomethyl coumarins, which react in a "click" type reaction with other components to build complex heterocyclic systems. mdpi.com The bromomethyl group in these reactions serves as a key electrophilic site for C-N or C-S bond formation. The versatility of MCRs allows for the strategic combination of diverse building blocks, making it a powerful tool for creating structural diversity. mdpi.com

Stereoselective Synthesis of Branched Alkyl Bromides

The compound this compound possesses a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. The stereoselective synthesis of such chiral branched alkyl bromides is a critical objective, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Stereoselective reactions are those that favor the formation of one stereoisomer over others. vedantu.com

Several advanced strategies have been developed to control the stereochemical outcome of reactions that form chiral alkyl halides. One powerful approach is the use of transition-metal catalysis with chiral ligands. For example, stereoconvergent cross-coupling reactions have been developed for unactivated secondary alkyl halides. nih.gov In these processes, a racemic starting material is converted into a single enantiomer of the product through the action of a chiral catalyst, such as a nickel complex bearing a C2-symmetric diamine ligand. Functional groups within the substrate, such as an amine, can act as directing groups, coordinating to the catalyst to enforce a specific geometry in the stereochemistry-determining step. nih.gov

Another strategy involves organocatalysis, where a small chiral organic molecule is used to catalyze the reaction enantioselectively. For instance, the enantioselective sulfur alkylation of sulfenamides with alkyl bromides has been achieved using a chiral phase-transfer catalyst, yielding enantioenriched sulfilimines. nih.gov While not a direct synthesis of a chiral alkyl bromide, this demonstrates the principle of using chiral catalysts to control the stereochemistry of reactions involving alkyl bromides. The development of such methods is crucial for accessing enantiomerically pure forms of complex molecules like analogs of this compound for applications in materials science and medicinal chemistry.

Stereochemical Control and Chiral Synthesis Applications

Diastereoselective and Enantioselective Transformations

There is no specific information available in the reviewed literature detailing the diastereoselective or enantioselective transformations of 4-(bromomethyl)nonane. General methodologies for achieving such transformations in similar alkyl halides often involve the use of chiral catalysts or auxiliaries, but their application to this particular substrate has not been documented.

Chirality Transfer in Reactions Involving this compound

The concept of chirality transfer, where a stereocenter in a reactant influences the stereochemical outcome at a different site during a reaction, is a fundamental aspect of asymmetric synthesis. However, there are no published studies that specifically investigate chirality transfer in reactions where this compound is a key reactant.

Control of Stereochemical Outcomes in Ring-Forming Reactions

Ring-forming reactions are crucial in the synthesis of many complex organic molecules, and controlling the stereochemistry of these reactions is of paramount importance. Despite the potential for this compound to act as a precursor in cyclization reactions, there is no available research that describes the control of stereochemical outcomes in such reactions involving this compound.

Due to the absence of specific research on the stereochemical applications of this compound, no data tables or detailed research findings can be presented.

Functional Group Transformations and Derivatizations of the Bromomethyl Moiety

Nucleophilic Conversions to Other Functional Groups

The primary nature of the alkyl halide in 4-(bromomethyl)nonane makes it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. These reactions involve the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new bond with inversion of configuration.

Alcohols: The synthesis of the corresponding primary alcohol, (nonan-4-yl)methanol, from this compound can be achieved through nucleophilic substitution using a hydroxide source, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent mixture containing water to facilitate the dissolution of the hydroxide salt.

Ethers: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alkyl halides. wikipedia.orgmasterorganicchemistry.com This S(_N)2 reaction involves an alkoxide ion (RO⁻) acting as the nucleophile, which displaces the bromide from this compound. wikipedia.org The alkoxide can be generated by deprotonating a corresponding alcohol with a strong base, such as sodium hydride (NaH). masterorganicchemistry.com The choice of the alkylating agent is crucial, with primary alkyl halides like this compound being ideal to avoid competing elimination reactions that are common with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com A variety of alkoxides can be used, allowing for the synthesis of a diverse range of symmetrical and unsymmetrical ethers.

| Nucleophile (Alkoxide) | Base (for alkoxide generation) | Solvent | Product |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Sodium Metal (Na) in Ethanol | Ethanol | 4-((Ethoxymethyl))nonane |

| Sodium Methoxide (NaOMe) | Sodium Metal (Na) in Methanol | Methanol | 4-((Methoxymethyl))nonane |

| Potassium tert-butoxide (KOtBu) | Potassium (K) in tert-butanol | THF / DMF | 4-((tert-Butoxymethyl))nonane |

Amines: The synthesis of amines from this compound can be accomplished through several nucleophilic substitution strategies. Direct alkylation of ammonia or a primary amine with the alkyl bromide is possible. However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the product amine being more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com This lack of selectivity can be a significant drawback. nih.gov

To achieve the selective synthesis of primary amines, alternative methods are preferred. The Gabriel synthesis is a reliable method that transforms primary alkyl halides into primary amines using potassium phthalimide. wikipedia.org The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻), attacking the alkyl halide in an S(_N)2 reaction. wikipedia.org The resulting N-alkylphthalimide is not nucleophilic, which prevents over-alkylation. masterorganicchemistry.com The primary amine is then liberated from the phthalimide intermediate by reaction with hydrazine (the Ing-Manske procedure). wikipedia.org

Nitriles: The bromide in this compound can be displaced by a cyanide anion (CN⁻) to form the corresponding nitrile, 5-propylnonanenitrile. This reaction, an example of nucleophilic substitution, effectively extends the carbon chain by one atom. Typical reagents include sodium cyanide or potassium cyanide, often in a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion.

Azides: Primary amines can also be synthesized via an azide intermediate. In this two-step process, this compound is first treated with sodium azide (NaN₃) in an S(_N)2 reaction to produce 4-(azidomethyl)nonane. The azide functional group is not nucleophilic, thus preventing the side reactions of over-alkylation seen with direct amination. The resulting alkyl azide is then reduced to the primary amine, (nonan-4-yl)methanamine, using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Grignard Reagents: Grignard reagents are powerful carbon nucleophiles used extensively in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.com They are prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.ukadichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com For this compound, this would yield (nonan-4-ylmethyl)magnesium bromide. It is critical that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents to quench the reagent, forming an alkane. chemguide.co.uk

Organozinc Reagents: Organozinc compounds are another important class of organometallic reagents. wikipedia.org They are generally less reactive than their Grignard counterparts, which allows for a higher tolerance of other functional groups within the molecule. wikipedia.orgorganicreactions.org The direct insertion of zinc metal into the carbon-bromide bond of this compound would produce (nonan-4-ylmethyl)zinc bromide. The activation of the zinc metal is often necessary to facilitate this reaction. nih.gov Organozinc reagents are particularly valuable as nucleophilic partners in cross-coupling reactions. sigmaaldrich.com

Carbon-Carbon Bond Formation Reactions

The utility of this compound extends to the formation of new carbon-carbon bonds, either by using it as an electrophile in coupling reactions or by first converting it into an organometallic nucleophile.

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile for forming C-C bonds, including sp³-sp², sp³-sp³, and sp³-sp linkages. wikipedia.org

To utilize this compound in a Negishi-like coupling, it would first be converted to its corresponding organozinc reagent, (nonan-4-ylmethyl)zinc bromide, as described in section 5.1.3. This organozinc species can then be coupled with various organic halides (e.g., aryl, vinyl, or alkyl halides) in the presence of a palladium catalyst, such as one derived from Pd₂(dba)₃ and a suitable phosphine ligand. The reaction tolerates a wide range of functional groups and generally proceeds with high efficiency. organic-chemistry.org

| Organozinc Reagent | Coupling Partner (R'-X) | Catalyst System | Product (R-R') |

|---|---|---|---|

| (Nonan-4-ylmethyl)zinc bromide | Aryl bromide (Ar-Br) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-(Arylmethyl)nonane |

| (Nonan-4-ylmethyl)zinc bromide | Vinyl bromide | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-(Allyl)nonane derivative |

| (Nonan-4-ylmethyl)zinc bromide | Alkyl iodide | Pd(0)/ligand complex | Coupled alkane |

While specific examples of using this compound in the synthesis of spirocycles and bicyclic systems are not detailed in the provided search results, its structure as a primary alkyl halide allows for its theoretical application in such constructions.

Spirocycles: The synthesis of spirocyclic compounds often involves an intramolecular alkylation step where a nucleophile within a cyclic precursor attacks an appended electrophilic carbon. nih.gov A synthetic strategy could involve attaching the this compound moiety to a pre-existing carbocyclic or heterocyclic ring that also contains a nucleophilic center. Base-mediated intramolecular S(_N)2 reaction would then lead to the formation of a new ring fused at a single carbon atom, creating the spirocyclic core.

Bicyclic Systems: The construction of bicyclic systems like bicyclo[3.3.1]nonane or other fused ring structures could potentially involve this compound as a building block. masterorganicchemistry.com Intramolecular cyclization reactions are a powerful tool for forming such systems. rsc.orgnih.gov For instance, a substrate could be designed where the nonane (B91170) chain of this compound forms part of a larger acyclic precursor containing a suitably positioned nucleophile. An intramolecular Williamson ether synthesis or an intramolecular amine alkylation could then be triggered to form a new heterocyclic ring, resulting in a bicyclic structure. libretexts.org

Insertion Reactions

Insertion reactions involving the C-Br bond of this compound can be facilitated by reactive intermediates such as carbenes and nitrenes. These reactions provide a direct method for the formation of new carbon-carbon or carbon-nitrogen bonds.

Carbene Insertion: The insertion of a carbene, such as dichlorocarbene (:CCl₂), into the carbon-bromine bond of this compound would lead to the formation of a dichlorinated product, 1,1-dichloro-2-(4-nonyl)ethane. This type of reaction expands the carbon framework of the molecule.

Nitrene Insertion: Similarly, a nitrene species can insert into the C-Br bond. wikipedia.org For example, the insertion of a simple nitrene (:NH) would result in the formation of an N-bromo amine derivative, N-bromo-(4-nonyl)methanamine.

| Reactant | Inserting Species | Product | Reaction Type |

| This compound | Dichlorocarbene (:CCl₂) | 1,1-Dichloro-2-(4-nonyl)ethane | Carbene Insertion |

| This compound | Nitrene (:NH) | N-Bromo-(4-nonyl)methanamine | Nitrene Insertion |

Rearrangement Reactions

Carbocationic intermediates generated from this compound or its derivatives can undergo rearrangement reactions to form more stable carbocations. These rearrangements often involve 1,2-hydride or 1,2-alkyl shifts.

In reactions that proceed through a carbocation intermediate, such as certain SN1 or E1 reactions, the initially formed primary carbocation, (4-nonyl)methyl cation, is highly unstable. This intermediate would be expected to rapidly rearrange to a more stable secondary or tertiary carbocation if a suitable migrating group is available.

For instance, if a reaction condition promotes the loss of the bromide ion to form a carbocation, a 1,2-hydride shift from the adjacent carbon (C4 of the nonane chain) would lead to the formation of a more stable secondary carbocation. This rearranged carbocation would then react with a nucleophile or lose a proton to give the final product.

| Starting Material | Condition | Initial Carbocation | Rearrangement | Rearranged Carbocation | Final Product (example with H₂O) |

| This compound | Lewis Acid (e.g., Ag⁺) | (4-Nonyl)methyl cation (primary) | 1,2-Hydride Shift | 4-(Hydroxymethyl)nonan-4-yl cation (secondary) | 1-(4-Nonyl)ethen-1-ol |

It is important to note that such rearrangements are highly dependent on the specific reaction conditions and the structure of the substrate. While theoretically possible, inducing such rearrangements in a controlled manner with this compound would require careful selection of reagents and conditions to favor carbocation formation.

Advanced Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 4-(Bromomethyl)nonane by providing information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the protons on the carbon directly bonded to the electronegative bromine atom (the CH₂Br group) are expected to be the most deshielded, appearing furthest downfield. This signal would likely appear as a doublet, due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would be coupled to the protons of the bromomethyl group and the adjacent methylene (B1212753) groups of the alkyl chains, resulting in a complex multiplet. The various methylene (CH₂) groups of the nonane (B91170) chain would produce overlapping signals in the typical aliphatic region, while the terminal methyl (CH₃) groups would appear as triplets at the most upfield positions.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the CH₂Br group would have a characteristic chemical shift, influenced by the attached bromine. The other carbon atoms of the branched alkyl chain would each produce a distinct signal, with their chemical shifts determined by their position relative to the bromine and the branching point. oregonstate.edu

NMR is also a powerful mechanistic probe. For instance, in a nucleophilic substitution reaction where the bromide is replaced by another group (e.g., -OH), monitoring the reaction by ¹H NMR would show the disappearance of the characteristic downfield CH₂Br doublet and the appearance of a new signal corresponding to the protons on the carbon now bonded to the new functional group (e.g., CH₂OH).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br | ~3.40 | Doublet (d) | 2H |

| -CH(CH₂Br)- | ~1.70 | Multiplet (m) | 1H |

| -CH₂- (alkyl chain) | 1.20 - 1.40 | Multiplet (m) | 12H |

| -CH₃ (terminal) | ~0.90 | Triplet (t) | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂Br | ~35-45 |

| -CH(CH₂Br)- | ~40-50 |

| Alkyl Chain Carbons | ~14-35 |

Infrared (IR) Spectroscopy for Functional Group Changes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by absorptions characteristic of an alkyl halide. libretexts.org

The most prominent bands would be the C-H stretching vibrations of the sp³ hybridized carbons, appearing just below 3000 cm⁻¹. pressbooks.pub C-H bending vibrations for CH₂ and CH₃ groups would be observed in the 1470-1350 cm⁻¹ region. libretexts.org The key absorption for confirming the identity of this compound is the C-Br stretching vibration, which is expected in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.com Another characteristic band is the C-H wag of the –CH₂Br group, which is found in the 1300-1150 cm⁻¹ range. orgchemboulder.comorgchemboulder.com

IR spectroscopy is particularly effective for monitoring reactions involving changes in functional groups. For example, if this compound were converted to the corresponding alcohol, 4-(hydroxymethyl)nonane, the IR spectrum would show the disappearance of the C-Br stretch and the appearance of a strong, broad O-H stretching band around 3200-3500 cm⁻¹ and a C-O stretching band between 1000-1320 cm⁻¹. libretexts.org

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Bend (CH₂/CH₃) | 1350 - 1470 | Medium |

| C-H Wag (-CH₂Br) | 1150 - 1300 | Medium |

| C-Br Stretch | 515 - 690 | Medium-Strong |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the natural abundance of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). jove.comjove.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for alkyl bromides include the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br) and the formation of a carbocation. jove.comyoutube.com Therefore, a prominent peak corresponding to the [M-Br]⁺ fragment would be expected. Further fragmentation of the alkyl chain would produce a series of smaller carbocations.

Mass spectrometry is an excellent tool for reaction monitoring, as it can track the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion in real-time. This allows for the identification of reaction products, byproducts, and even transient intermediates, providing crucial data for optimizing reaction conditions and understanding reaction pathways. prezi.com

Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₁₀H₂₁⁷⁹Br]⁺ | 220 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₀H₂₁⁸¹Br]⁺ | 222 | Molecular ion with ⁸¹Br (approx. 1:1 intensity with M⁺) |

| [M-Br]⁺ | [C₁₀H₂₁]⁺ | 141 | Loss of a bromine radical |

| [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | 71 | Fragmentation of the alkyl chain |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |

Advanced Spectroscopic Techniques for Investigating Intermediates (e.g., EPR)

While NMR, IR, and MS are excellent for characterizing stable molecules, they are generally not suitable for detecting short-lived, paramagnetic species such as free radicals. Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying species with unpaired electrons. nih.gov

This compound itself is a diamagnetic molecule and therefore EPR silent. However, in certain chemical reactions, such as those initiated by UV light or radical initiators, the C-Br bond can undergo homolytic cleavage to generate a 4-(nonyl)methyl radical. acs.orgosti.gov This radical intermediate, being paramagnetic, could be detected and characterized by EPR spectroscopy.

The resulting EPR spectrum would provide information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (like ¹H), yielding valuable mechanistic insights. In cases where the primary radical is too reactive and short-lived to be observed directly, a technique called spin trapping can be employed. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be easily studied by EPR. nih.gov The investigation of such intermediates is crucial for understanding radical-mediated reaction mechanisms involving alkyl halides like this compound. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in elucidating the reaction pathways of 4-(Bromomethyl)nonane, particularly for nucleophilic substitution reactions, which are characteristic of primary bromoalkanes. These reactions typically proceed via the S(_N)2 mechanism, a single concerted step where the nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs simultaneously chemist.sgchemicalnote.com.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful method for analyzing the transition state of reactions involving this compound. For an S(_N)2 reaction, the transition state is a five-coordinate carbon species where the nucleophile and the leaving group are partially bonded to the carbon atom masterorganicchemistry.comlibretexts.org. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G*), can accurately model the geometry and energetics of this transient species sciforum.netresearchgate.net.

The transition state geometry for the S(_N)2 reaction of a primary bromoalkane like this compound is expected to feature elongated carbon-nucleophile and carbon-bromine bonds compared to the reactant and product, respectively oregonstate.edu. The geometry around the central carbon atom transitions from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and then back to tetrahedral (with inverted stereochemistry if the carbon were chiral) in the product masterorganicchemistry.com.

Table 1: Predicted Transition State Geometries for the S(_N)2 Reaction of a Primary Bromoalkane with a Nucleophile (e.g., CN)

| Parameter | Reactant (CH(_3)Br) | Transition State | Product (CH(_3)CN) |

| C-Br Bond Length (Å) | ~1.95 | >2.20 | N/A |

| C-Nu Bond Length (Å) | N/A | >2.00 | ~1.45 |

| Nu-C-Br Angle (°) | N/A | ~180 | N/A |

Note: The values presented are representative of a simple primary bromoalkane and are intended to be illustrative for this compound. oregonstate.edu

Activation Energy and Thermodynamic Parameter Calculations

DFT calculations are also employed to determine the activation energy (Ea) and other thermodynamic parameters for reactions of this compound. The activation energy is the energy difference between the reactants and the transition state and represents the kinetic barrier to the reaction quora.com. For the S(_N)2 reaction of primary bromoalkanes, activation energies are typically in the range of 10-25 kcal/mol, depending on the nucleophile and solvent oregonstate.edustanford.edu.

Thermodynamic parameters such as the enthalpy of reaction ((\Delta)H) and Gibbs free energy of reaction ((\Delta)G) can also be calculated. These parameters indicate whether a reaction is exothermic or endothermic and spontaneous or non-spontaneous, respectively. Nucleophilic substitution reactions of bromoalkanes are generally exothermic oregonstate.edu.

Table 2: Calculated Activation and Thermodynamic Parameters for a Typical S(_N)2 Reaction of a Primary Bromoalkane

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 10.6 |

| Enthalpy of Reaction ((\Delta)H) | -42.5 |

| Gibbs Free Energy of Reaction ((\Delta)G) | < 0 |

Note: These values are for the reaction of methyl bromide with cyanide and serve as an estimate for the reactivity of this compound. oregonstate.edu

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are crucial for understanding the influence of the solvent on the behavior and reactivity of this compound. Solvation can significantly affect the rates of S(_N)2 reactions by stabilizing or destabilizing the reactants and the transition state to different extents. MD simulations can model the explicit interactions between the solute and solvent molecules, providing a more realistic picture than implicit solvent models rsc.orgyoutube.com.

For the S(_N)2 reaction of this compound, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity. MD simulations can be used to study the solvation shell structure around the reacting species and to calculate the potential of mean force along the reaction coordinate, which can provide insights into the solvent's effect on the reaction barrier. The simulations for long-chain alkanes show how the flexible alkyl chain of this compound would behave in different solvent environments mdpi.comresearchgate.net.

Modeling of Reactivity Descriptors and Electron Transfer Processes

DFT-based reactivity descriptors are useful for predicting the reactive sites of this compound and understanding its susceptibility to nucleophilic attack. The Fukui function, for instance, is a local reactivity descriptor that indicates the propensity of a site to undergo electrophilic, nucleophilic, or radical attack nih.govresearchgate.netresearchgate.net. For this compound, the carbon atom bonded to the bromine is the primary electrophilic site.

The Fukui function for nucleophilic attack () would be highest on the carbon atom of the bromomethyl group, indicating it as the most likely site for a nucleophile to attack. These descriptors are derived from the electron density of the molecule and its ions faccts.denih.gov.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Relevance to this compound |

| Electronegativity ((\chi)) | The negative of the chemical potential. | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness ((\eta)) | Resistance to change in electron distribution. | Indicates the molecule's stability and reactivity. |

| Fukui Function () | The derivative of the electron density with respect to the number of electrons. | Identifies the most reactive sites for nucleophilic and electrophilic attack. |

Conformational Analysis of Reactants and Intermediates

The long, flexible nonane (B91170) chain of this compound allows for a multitude of conformations, which can be studied using computational methods. Conformational analysis helps in identifying the most stable (lowest energy) conformations of the reactant molecule and any reaction intermediates lumenlearning.comnih.gov. The relative energies of different conformers are determined by factors such as torsional strain and steric hindrance libretexts.orgmaricopa.edupressbooks.pub.

For the n-nonane backbone of this compound, the most stable conformation is the all-staggered, anti-periplanar arrangement of the carbon-carbon bonds, which minimizes steric interactions openstax.org. Rotations around the C-C bonds lead to higher energy gauche and eclipsed conformations youtube.comlibretexts.orgslideshare.net. The presence of the bromomethyl group at the C4 position will influence the conformational preferences around the C3-C4 and C4-C5 bonds. Computational studies on similar long-chain alkanes like n-pentane and n-butane provide a basis for understanding the conformational landscape of this compound slideshare.netresearchgate.net.

Table 4: Relative Energies of Alkane Conformers

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | ~0.9 |

| Eclipsed (H, CH(_3)) | 120° | ~3.4 |

| Eclipsed (CH(_3), CH(_3)) | 0° | ~4.5 - 6.0 |

Note: These are general values for interactions in alkanes and are applicable to the conformational analysis of the alkyl chain of this compound. openstax.org

Q & A

Q. What methods validate the purity of this compound when commercial sources provide conflicting data?

- Answer : Combine orthogonal techniques:

- Elemental analysis : Confirms C/H/Br ratios.

- DSC/TGA : Detects thermal impurities (e.g., residual solvents).

- 2D-NMR (HSQC, COSY) : Resolves overlapping signals from isomeric byproducts, as demonstrated for 4-Bromo-2-methylaniline .

Application in Organic Synthesis

Q. What role does this compound play in synthesizing sp³-rich pharmacophores?

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.